Cas no 920170-66-7 (2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide)

2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide
- 2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- AKOS024473638
- 920170-66-7
- F2871-0195
- 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide
-
- Inchi: 1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
- InChI Key: XUAGXGLGHUECTJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC(NCCOC1=CC=C(C2=CC=CS2)N=N1)=O
Computed Properties
- Exact Mass: 417.01466g/mol
- Monoisotopic Mass: 417.01466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 92.4Ų
2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2871-0195-5μmol |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-4mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-2mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-20mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-75mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-10μmol |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-20μmol |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-15mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-10mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2871-0195-25mg |
2-(4-bromophenyl)-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide |
920170-66-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide
Introduction to 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide (CAS No. 920170-66-7)
2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide, identified by its CAS number 920170-66-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a bromophenyl group, a thiophene ring, and a pyridazine moiety, contribute to its unique chemical properties and potential therapeutic applications.
The bromophenyl group in the molecular structure of 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide plays a crucial role in determining its reactivity and interaction with biological targets. Bromine atoms are known for their ability to participate in various chemical reactions, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. This feature makes the bromophenyl group a valuable handle for further functionalization and derivatization, enabling the development of novel analogs with enhanced pharmacological properties.
The thiophene ring is another significant structural component of this compound. Thiophenes are heterocyclic aromatic compounds that are known for their diverse biological activities. They have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anti-inflammatory agents. The presence of a thiophene ring in 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide suggests that this compound may exhibit similar biological activities, making it a promising candidate for further investigation.
The pyridazine moiety is yet another important feature of this molecule. Pyridazines are nitrogen-containing heterocycles that are known to be bioisosteres of pyrimidines and pyrazines. They have been widely used in the development of various pharmaceuticals due to their ability to interact with biological targets in a manner similar to these heterocycles. The presence of a pyridazine ring in 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide suggests that this compound may have potential applications in the treatment of various diseases, including cancer and infectious diseases.
Recent research has highlighted the importance of multifunctional molecules in drug discovery. Compounds that possess multiple pharmacological targets or mechanisms of action are often more effective in treating complex diseases. 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide, with its unique structural features, may represent such a multifunctional entity. Its ability to interact with multiple biological targets could make it a valuable tool for developing novel therapeutic strategies.
In addition to its structural complexity, 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide has shown promising preliminary biological activity. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, it has been observed to interact with kinases and other enzymes that are implicated in cancer progression. These findings suggest that this compound could be developed into a lead molecule for further optimization into an effective drug candidate.
The synthesis of 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide involves multiple steps and requires careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the reactivity of the bromophenyl group for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the thiophene and pyridazine moieties into the molecular framework. These techniques not only enhance the efficiency of the synthesis but also improve the overall quality of the final product.
The pharmacokinetic properties of 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide are also an important consideration in its development as a drug candidate. Studies have been conducted to evaluate its solubility, stability, and metabolic profile. These studies aim to understand how the compound behaves within the body and how it is processed by metabolic enzymes. This information is crucial for optimizing dosing regimens and minimizing potential side effects.
Future research on 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide will focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Preclinical studies will be conducted to evaluate its efficacy and safety in animal models before moving on to human clinical trials. These studies will provide valuable insights into how this compound can be translated from bench research into clinical practice.
The development of novel pharmaceuticals is an iterative process that involves extensive research and collaboration among scientists from various disciplines. 2-(4-bromophenyl)-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)acetamide represents an exciting example of how structural complexity can lead to novel biological activity. Its unique combination of structural features makes it a promising candidate for further investigation, with potential applications across multiple therapeutic areas.
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